Retigabine-d4 N-β-D-glucuronide is derived from retigabine through the process of glucuronidation, a common metabolic pathway where glucuronic acid is conjugated to substances to facilitate their excretion. This compound falls under the classification of glucuronides, which are significant in drug metabolism and detoxification processes.
The synthesis of retigabine-d4 N-β-D-glucuronide typically involves the following steps:
The process may require optimizing conditions such as pH, temperature, and enzyme concentrations to achieve high yields and purity of the product.
The molecular formula for retigabine-d4 N-β-D-glucuronide can be represented as:
Retigabine-d4 N-β-D-glucuronide participates in various metabolic reactions:
These reactions are crucial for understanding drug clearance and efficacy in clinical settings.
Retigabine acts primarily as a neuronal potassium channel opener, specifically enhancing the activity of Kv7.2 and Kv7.3 channels. This action stabilizes neuronal membranes and reduces excitability, making it effective in treating partial-onset seizures.
The formation of retigabine-d4 N-β-D-glucuronide plays a role in modulating the pharmacokinetics of retigabine by influencing its bioavailability and duration of action through mechanisms such as enterohepatic recycling.
Relevant data indicates that the compound exhibits first-order kinetics during absorption and distribution phases following administration.
Retigabine-d4 N-β-D-glucuronide serves several critical roles in scientific research:
This compound's unique properties make it an invaluable tool for researchers studying drug metabolism and pharmacodynamics in both preclinical and clinical settings.
Glucuronidation represents a critical Phase II metabolic pathway, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This process enhances drug hydrophilicity through covalent attachment of glucuronic acid, facilitating biliary or renal excretion. Retigabine (ezogabine), an anticonvulsant potassium channel opener, undergoes extensive N-glucuronidation to form Retigabine N-β-D-glucuronide. This metabolite dominates human and canine metabolism (accounting for >35% of total clearance), contrasting with rodents where multiple metabolic pathways exist [2] [6]. The reaction occurs primarily at retigabine’s tertiary amine group, generating a quaternary ammonium glucuronide with enhanced water solubility. Human UGT isoforms 1A1, 1A3, 1A4, and 1A9 catalyze this transformation, with UGT1A4 identified as the major contributor (Vmax ≈ 5–6 pmol/min/mg protein) due to its specificity for amine-containing substrates like lamotrigine [2] [6] [10]. This pathway’s reversibility enables enzymatic hydrolysis in the gut, potentially facilitating enterohepatic recirculation and prolonging retigabine’s half-life in humans [2] [10].
Table 1: Key UGT Isoforms Catalyzing Retigabine Glucuronidation
UGT Isoform | Kinetic Parameter | Value (Mean ± SD) | Tissue Distribution |
---|---|---|---|
UGT1A1 | Km (µM) | 145 ± 39 | Liver, Small Intestine |
UGT1A4 | Vmax | 5–6 pmol/min/mg | Liver |
UGT1A9 | Km (µM) | 38 ± 25 (Metabolite 1) | Liver, Kidney |
45 ± 15 (Metabolite 2) |
Data compiled from human liver microsomes and recombinant enzyme studies [6] [10]
Deuterium-labeled compounds like Retigabine-d4 N-β-D-Glucuronide (molecular weight: 483.48 g/mol, Formula: C22H22D4FN3O8) serve as indispensable internal standards in mass spectrometry-based assays. Deuterium (²H) substitution at specific sites—typically aromatic positions—creates a distinct mass shift (+4 atomic mass units) without altering chemical behavior or biological activity [1] [8]. This isotopic fidelity enables precise quantification of parent drugs and metabolites in complex matrices (e.g., plasma, urine). For retigabine research, deuterating the phenyl ring (positions 2,3,5,6) yields a glucuronide conjugate resistant to metabolic exchange, ensuring analytical accuracy during enterohepatic cycling studies [1] [8]. Crucially, deuteration avoids kinetic isotope effects (KIEs) that could perturb metabolism, as the C-²H bonds remain non-cleavable under physiological glucuronidation/deconjugation conditions [8].
Table 2: Synthesis Pathway for Retigabine-d4 N-β-D-Glucuronide
Step | Reagents/Enzymes | Purpose | Key Quality Control |
---|---|---|---|
Deuteration | Deuterated aryl precursors | Incorporates ²H at phenyl ring positions | MS/MS to confirm D4 enrichment |
Glucuronidation | UDP-GA + UGT1A4/1A9 | Conjugates glucuronic acid to retigabine | HPLC for diastereomer separation |
Purification | Semi-preparative LC | Isolates >98% pure target compound | NMR (¹H/¹³C) structural validation |
Adapted from commercial synthesis protocols [1] [8]
Retigabine-d4 N-β-D-Glucuronide exemplifies advanced tracer applications in elucidating drug disposition. Its deployment in human absorption, distribution, metabolism, and excretion (ADME) studies using [¹⁴C]-retigabine revealed two distinct N-glucuronide diastereomers formed by UGT1A9, detectable via chromatographic separation [6] [10]. As a stable isotope-labeled analog, it enables:
Table 3: Detection Signatures in Mass Spectrometry Assays
Analyte | Mass Transition (m/z) | Retention Time (min) | Application |
---|---|---|---|
Retigabine-d4 N-β-D-Glucuronide | 484.3 → 308.2 (+4 Da shift) | 6.8 ± 0.2 | Internal standard quantification |
Native Retigabine Glucuronide | 480.3 → 304.2 | 6.8 ± 0.2 | Metabolic ratio calculations |
Acetylated Metabolite (AWD21-360) | 304.2 → 212.1 | 8.1 ± 0.3 | Co-metabolism assessment |
LC-MS/MS parameters optimized from human ADME studies [6] [7] [10]
Table 4: Standardized Nomenclature for Retigabine-d4 N-β-D-Glucuronide
Identifier | Designation |
---|---|
Systematic Name | (2S,3S,4S,5R,6R)-6-[2-(Ethoxycarbonylamino)-5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
CAS Registry | 150812-13-8 |
Synonyms | Retigabine N-Glucuronide-d4; D-23129 glucuronide-d4; Ethyl {2-Amino-4-[(4-Fluorobenzyl)Amino]Phenyl}Carbamate Glucuronide-d4 |
Molecular Formula | C22H22D4FN3O8 |
IUPAC Name | Ethyl N-[2-amino-4-[[(2,3,5,6-d₄-4-fluorophenyl)methyl]amino]phenyl]carbamate β-D-glucuronide |
Consolidated from supplier catalogs and chemical databases [1] [8]
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5